2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-thiophen-2-yl-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3S2/c1-2-7-13-12(6-1)21-19(22-13)18-17(16-10-5-11-23-16)20-14-8-3-4-9-15(14)24-18/h1-11,18H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGFNRFJYJQPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3C(=NC4=CC=CC=C4S3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for 2-(1H-1,3-benzodiazol-2-yl)-3-(thiophen-2-yl)-2H-1,4-benzothiazine is . The structure includes a benzodiazole moiety and a thiophene ring, contributing to its unique biological properties.
Antitumor Activity
Research indicates that benzothiazine derivatives exhibit significant antitumor properties. The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cancer progression. A study reported that certain analogs showed promising results in inhibiting tumor cell growth in vitro and in vivo models .
Antimicrobial Properties
Benzothiazine derivatives have been documented to possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal and antiviral activities. The mechanism of action often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Neuropharmacological Effects
Compounds related to benzothiazines have been explored for their neuropharmacological effects. They may exhibit antipsychotic and anxiolytic properties by modulating neurotransmitter systems such as dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications at specific positions on the benzothiazine scaffold can enhance potency and selectivity against various biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Thiophene ring | Enhances antimicrobial activity |
| Benzodiazole moiety | Increases antitumor efficacy |
| Alkyl substitutions | Modulates neuropharmacological effects |
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of benzothiazine derivatives for their antitumor activity against human cancer cell lines. The results indicated that specific modifications led to a significant reduction in cell viability, suggesting that further development of these compounds could lead to effective cancer therapies.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various benzothiazine derivatives. The results showed that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,4-Benzothiazine Derivatives : The target compound shares its core with derivatives such as 3-(alkylsulfanyl)-1,4-benzothiazines and 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazin. These analogs vary in substituents (e.g., sulfanyl, nitro, or hydrazine groups), which alter electronic density and steric effects. For example, sulfanyl groups improve lipophilicity, whereas nitro groups enhance electrophilicity .
- Fused Heterocycles : Compounds like 1,4-benzodioxin-based thiadiazole-fused analogs (e.g., 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole) feature dual heterocyclic systems but lack the benzodiazolyl-thiophene substitution pattern. These fused systems prioritize rigidity and planar geometry, which are critical for enzyme inhibition (e.g., α-glucosidase) .
Substituent Effects
- Thiophene vs. Other Aromatic Groups: The thiophene substituent introduces sulfur-based electron-rich aromaticity, contrasting with derivatives bearing phenyl (e.g., 2-(3-benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone) or benzodioxine groups. Thiophene’s smaller size and lower steric hindrance may enhance membrane permeability .
Enzyme Inhibition
- α-Glucosidase/α-Amylase Inhibition : Thiadiazole-fused benzodioxin analogs (e.g., compounds 1–25 in ) show IC₅₀ values in the range of 10–50 µM, attributed to their planar fused systems. The target compound’s benzodiazolyl group may mimic these effects via π-stacking with enzyme active sites .
- 15-Lipoxygenase Inhibition : Pyrimido[4,5-b][1,4]benzothiazines exhibit IC₅₀ values of ~5 µM, suggesting that the benzothiazine core alone is sufficient for activity. The thiophene substituent in the target compound could further modulate selectivity .
Antimicrobial Activity
1,4-Benzothiazine derivatives with nitro or hydrazine substituents (e.g., 1-(6-nitro-2H-benzothiazin-3-ylidene)hydrazin) demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus. The target compound’s thiophene moiety may enhance Gram-negative activity due to increased hydrophobicity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
